Quaternary Center at C2 Confers Exclusive (2R,4R) Stereochemistry Absent in Common H‑Hyp(tBu)‑OH
The target compound is uniquely defined by its (2R,4R) configuration at both chiral centers. In contrast, the most widely available 4‑tert‑butoxy‑pyrrolidine scaffold, H‑Hyp(tBu)‑OH, possesses (2S,4R) stereochemistry. This configuration inversion at C2 converts the α‑position from a secondary carbon (proline‑like) to a quaternary carbon (2‑methylproline‑like), resulting in fundamentally different backbone conformational preferences. Class‑level evidence demonstrates that 2,2‑disubstituted pyrrolidine‑4‑carboxylic acid oligomers adopt discrete secondary structures (foldamers) that cannot form internal hydrogen bonds, whereas mono‑substituted proline oligomers do not exhibit comparable conformational ordering [1]. This conformational difference directly impacts peptide stability and membrane permeability in drug design [2].
| Evidence Dimension | α‑Carbon substitution pattern and stereochemistry |
|---|---|
| Target Compound Data | 2‑methyl substituent; C2 quaternary center; (2R,4R) configuration |
| Comparator Or Baseline | H‑Hyp(tBu)‑OH: no 2‑methyl substituent; C2 secondary center; (2S,4R) configuration; CAS 79775-07-8 |
| Quantified Difference | Presence of quaternary vs. secondary α‑carbon; inversion of C2 stereochemistry (R vs. S) |
| Conditions | Structural comparison of monomer units used in β‑peptide oligomer synthesis |
Why This Matters
The quaternary C2 center eliminates racemization risk during peptide coupling and imposes a fixed backbone trajectory—critical for projects requiring exact spatial presentation of pharmacophoric groups.
- [1] Huck, B. R.; Fisk, J. D.; Guzei, I. A.; Gellman, S. H. Synthesis of 2,2‑Disubstituted Pyrrolidine‑4‑carboxylic Acid Derivatives and Their Incorporation into β‑Peptide Oligomers. J. Am. Chem. Soc. 2005, 127 (52), 18308–18309. View Source
- [2] Beck, J. G.; Chatterjee, J.; Laufer, B.; Kiran, M. U.; Frank, A. O.; Neubauer, S.; Ovadia, O.; Greenberg, S.; Gilon, C.; Hoffman, A.; Kessler, H. Intestinal Permeability of Cyclic Peptides: Common Key Backbone Motifs Identified. J. Am. Chem. Soc. 2012, 134 (29), 12125–12133. View Source
